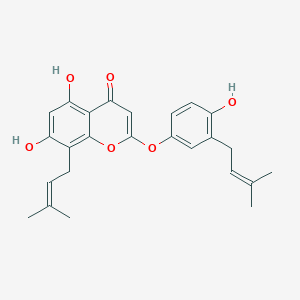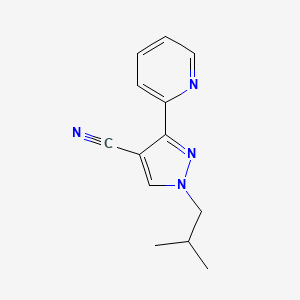![molecular formula C5H8FN B13426569 4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
4-Fluoro-2-azabicyclo[2.1.1]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-azabicyclo[2.1.1]hexane can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the modular approach mentioned above provides a scalable route for its synthesis. The use of commercially available starting materials and photochemical reactions makes this method suitable for large-scale production .
化学反応の分析
Types of Reactions
4-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Ring-Opening Reactions: The azabicyclo moiety can participate in ring-opening reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, making the compound a versatile building block in organic synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, ring-opening reactions with amines can yield amine-substituted derivatives, while reactions with alcohols can produce alcohol-substituted products .
科学的研究の応用
4-Fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs) targeting specific proteins.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-2-azabicyclo[2.1.1]hexane involves its ability to act as an electrophile in ring-opening reactions. The compound’s azabicyclo moiety can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in medicinal chemistry and organic synthesis .
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.1.1]hexane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-azabicyclo[2.1.1]hexane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
4-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to the presence of the fluorine atom, which enhances its reactivity and makes it a valuable building block in various chemical reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles sets it apart from other similar compounds .
特性
分子式 |
C5H8FN |
|---|---|
分子量 |
101.12 g/mol |
IUPAC名 |
4-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-1-4(2-5)7-3-5/h4,7H,1-3H2 |
InChIキー |
XDCLELBDNAPMJH-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(CN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)

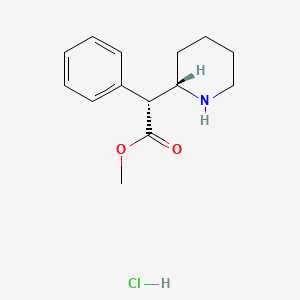
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
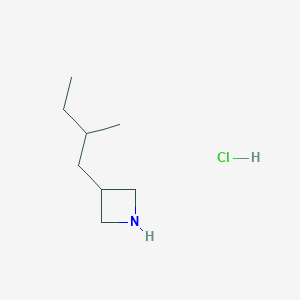
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
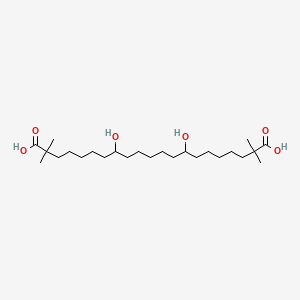
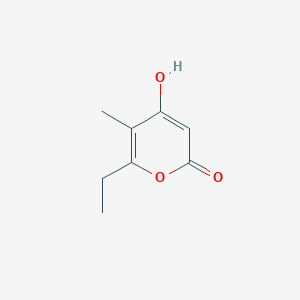
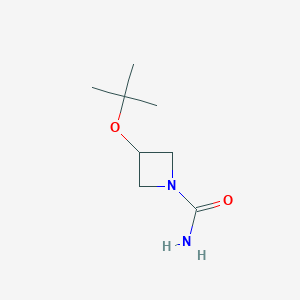
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
